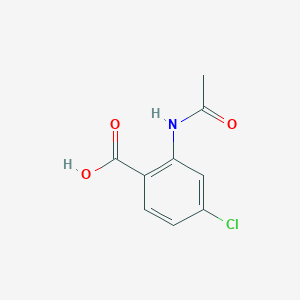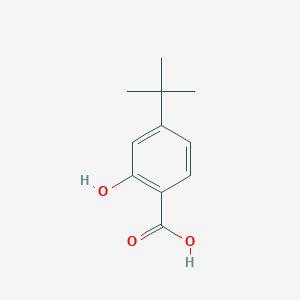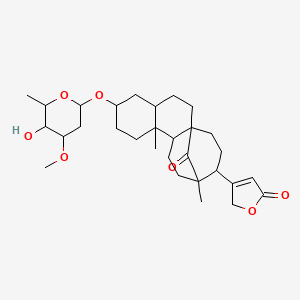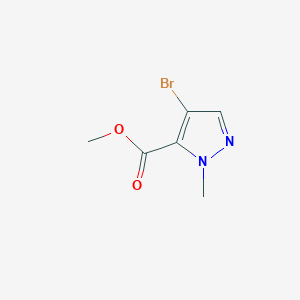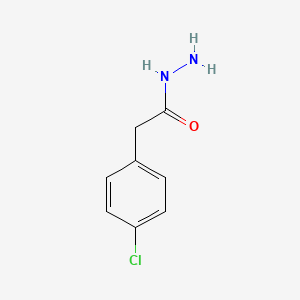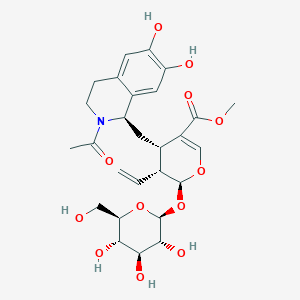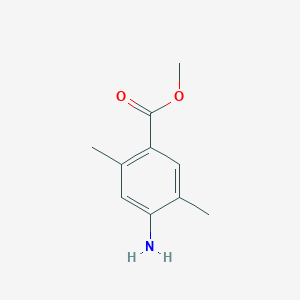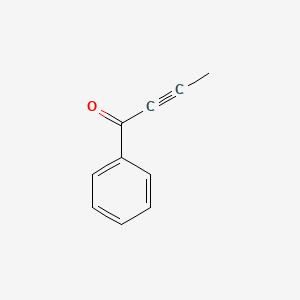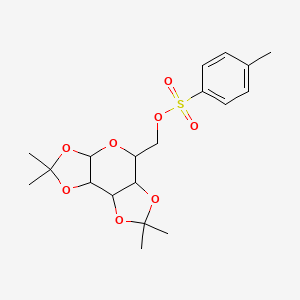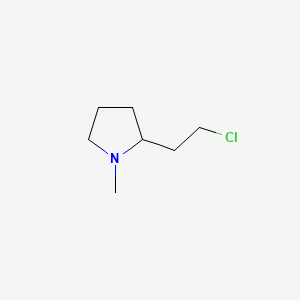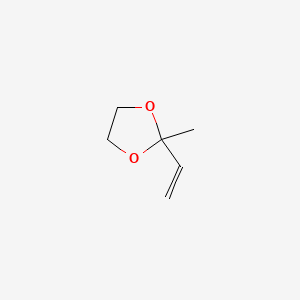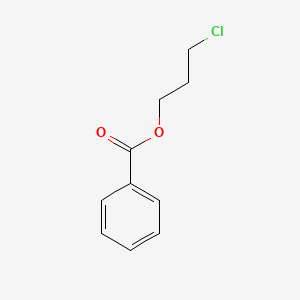
3-Chloropropyl benzoate
Übersicht
Beschreibung
3-Chloropropyl benzoate (CAS Number: 942-95-0) is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name: 3-chloropropyl benzoate . This compound belongs to the class of organic esters and exhibits interesting properties .
Synthesis Analysis
The synthesis of 3-Chloropropyl benzoate involves the reaction between benzoic acid and 3-chloropropanol . The esterification process leads to the formation of this compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
Cl | CH₂-CH₂-C(=O)-O-C₆H₅ | H Chemical Reactions Analysis
3-Chloropropyl benzoate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and Friedel-Crafts acylation. These reactions can lead to the modification of its structure and the formation of related compounds .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Environmental Bioremediation
3-Chloropropyl benzoate, a derivative of benzoic acid, is significant in environmental bioremediation research. Studies have shown the capability of certain microbial species to degrade chlorinated benzoic acids, such as 3-chlorobenzoate, which are structurally similar to 3-chloropropyl benzoate. This degradation is crucial for the removal of chlorinated aromatic compounds from the environment.
- A pseudomonad isolated from sewage was found to utilize 3-chlorobenzoic acid as a sole carbon source, highlighting the potential of microbial bioremediation in treating chlorinated aromatic pollutants (Dorn et al., 2004).
- A defined 3-chlorobenzoate degrading methanogenic consortium showed that the reductive dechlorination of 3-chlorobenzoate is linked to energy production and growth in microbes (Dolfing & Tiedje, 2004).
Microbial Chemotrophy
Research in microbial chemotrophy has been enhanced by studying the metabolic pathways involved in the degradation of chlorinated aromatic compounds. This research provides insights into novel energy-producing mechanisms in bacteria.
- The conversion of 2-chlorophenol to 3-chlorobenzoate by a methanogenic sediment community demonstrated the microbial ability to transform chlorinated compounds, suggesting potential applications in bioremediation (Becker et al., 1999).
Chemical Synthesis
In chemical synthesis, compounds like 3-chloropropyl benzoate are used as intermediates in the production of various chemicals. Their reactivity and functional groups make them valuable for synthesizing a range of products.
- The synthesis of esters from aldehydes or carboxylic acids using dichloromethane demonstrated the potential of using chlorinated compounds like 3-chloropropyl benzoate in chemical synthesis (Lin et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloropropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKCREURICWFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288001 | |
| Record name | 3-chloropropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl benzoate | |
CAS RN |
942-95-0 | |
| Record name | 942-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



